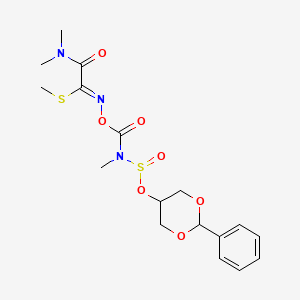
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in various industrial applications, including textile dyeing and as a pH indicator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-1-naphthol in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 5-methylbenzenesulphonic acid under alkaline conditions to yield the final azo dye.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in textile dyeing and as a colorant in various products.
Mecanismo De Acción
The mechanism of action of 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid primarily involves its ability to undergo reversible changes in structure under different pH conditions, making it an effective pH indicator. The azo group (-N=N-) plays a crucial role in this process, as it can accept or donate electrons, leading to color changes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid
- 4-((2-Hydroxy-1-naphthyl)azo)benzenesulphonic acid
Uniqueness
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid is unique due to the presence of the methyl group on the benzene ring, which can influence its solubility and reactivity compared to other similar azo compounds. This structural difference can lead to variations in its application and effectiveness in different industrial and research settings.
Propiedades
Número CAS |
37498-62-7 |
|---|---|
Fórmula molecular |
C17H14N2O4S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-6-8-14(16(10-11)24(21,22)23)18-19-17-13-5-3-2-4-12(13)7-9-15(17)20/h2-10,20H,1H3,(H,21,22,23) |
Clave InChI |
XAWKEKKJKHHMHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
